10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)-

Overview

Description

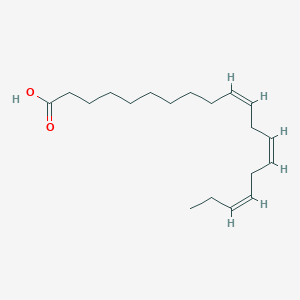

10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- is a polyunsaturated fatty acid with the molecular formula C₁₉H₃₂O₂ and a molecular weight of 292.46 g/mol . It is characterized by the presence of three conjugated double bonds at the 10th, 13th, and 16th positions in the carbon chain, all in the Z-configuration . This compound is part of the larger family of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- typically involves the use of organic synthesis techniques to introduce the conjugated double bonds in the desired positions. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone . The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- may involve the extraction and purification from natural sources, such as certain plant oils that are rich in polyunsaturated fatty acids . Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones

Reduction: Saturated fatty acids

Substitution: Esters, amides, and other derivatives

Scientific Research Applications

10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical techniques.

Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants.

Mechanism of Action

The mechanism of action of 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and permeability . It also participates in the formation of signaling molecules such as eicosanoids, which are involved in inflammatory and immune responses . The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which catalyze the conversion of polyunsaturated fatty acids into bioactive lipids .

Comparison with Similar Compounds

Similar Compounds

10,13-Nonadecadienoic acid: Lacks the third double bond at the 16th position.

10,13,16-Docosatrienoic acid: Has a longer carbon chain with 22 carbons instead of 19.

9,12,15-Octadecatrienoic acid (Linolenic acid): Has double bonds at the 9th, 12th, and 15th positions.

Uniqueness

10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- is unique due to its specific arrangement of three conjugated double bonds in the Z-configuration, which imparts distinct chemical and biological properties . This configuration influences its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .

Biological Activity

10,13,16-Nonadecatrienoic acid, also known as 10Z,13Z,16Z-nonadecatrienoic acid, is a polyunsaturated fatty acid (PUFA) that has garnered attention for its diverse biological activities. This compound is part of the family of omega-3 fatty acids and exhibits various beneficial effects on human health and disease processes.

- Chemical Formula : C19H34O2

- Molecular Weight : 294.47 g/mol

- Structure : It contains three double bonds located at the 10th, 13th, and 16th carbon positions in the chain.

Anti-inflammatory Effects

Research indicates that 10,13,16-nonadecatrienoic acid exhibits significant anti-inflammatory properties. It is involved in the modulation of inflammatory responses through the production of specialized pro-resolving mediators (SPMs). These mediators help resolve inflammation by promoting macrophage clearance of debris and apoptotic cells while limiting further neutrophil recruitment to sites of inflammation .

Case Study: In Vivo Effects

A study demonstrated that metabolites derived from omega-3 fatty acids, including nonadecatrienoic acid derivatives, significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in animal models subjected to inflammatory challenges .

Antimicrobial Activity

10,13,16-nonadecatrienoic acid has shown potential antimicrobial activity against various pathogens. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, plant extracts containing this compound have been reported to exhibit antimicrobial properties against Escherichia coli and Bacillus subtilis .

Antioxidant Properties

The compound also demonstrates antioxidant activity. This is crucial as oxidative stress is a contributing factor in many chronic diseases. The antioxidant capacity of nonadecatrienoic acid helps mitigate cellular damage caused by reactive oxygen species (ROS), thereby supporting overall cellular health .

Metabolic Implications

Research has highlighted the role of nonadecatrienoic acid in lipid metabolism. It can influence lipid profiles by modulating fatty acid composition in cell membranes and impacting lipid signaling pathways. This modulation can lead to improved metabolic profiles in conditions such as obesity and type 2 diabetes .

Data Table: Biological Activities of 10,13,16-Nonadecatrienoic Acid

Properties

IUPAC Name |

(10Z,13Z,16Z)-nonadeca-10,13,16-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIDZCYLBMSLGW-PDBXOOCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256916 | |

| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19934-77-1 | |

| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19934-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.